Cas no 68567-47-5 (2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose)

2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose
- Di-N-Acetylbacillosamin
- N,N'-((2R,3S,4S,5R)-3,5-Dihydroxy-1-oxohexane-2,4-diyl)diacetamide
- N-[(2R,3S,4S,5R)-4-acetamido-3,5-dihydroxy-1-oxohexan-2-yl]acetamide
- SCHEMBL7145750
- 68567-47-5
- 2,4-diacetamido-2,4,6-trideoxy-d-galactose
- DB-313077
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- Inchi: InChI=1S/2C10H18N2O5/c1-4-7(11-5(2)13)9(15)8(10(16)17-4)12-6(3)14;1-5(14)9(12-7(3)16)10(17)8(4-13)11-6(2)15/h4,7-10,15-16H,1-3H3,(H,11,13)(H,12,14);4-5,8-10,14,17H,1-3H3,(H,11,15)(H,12,16)
- InChI Key: FGVQFBGNIOVPPD-UHFFFAOYSA-N
- SMILES: CC(O)C(NC(C)=O)C(O)C(NC(C)=O)C=O.CC1OC(O)C(NC(C)=O)C(O)C1NC(C)=O
Computed Properties
- Exact Mass: 246.12157168g/mol
- Monoisotopic Mass: 246.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 116Ų
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | MB167649-5 mg |
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose |
68567-47-5 | 5mg |
$932.70 | 2023-01-04 | ||
TRC | B400155-1mg |
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose |
68567-47-5 | 1mg |
$ 184.00 | 2023-04-18 | ||
TRC | B400155-10mg |
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose |
68567-47-5 | 10mg |
$ 1453.00 | 2023-04-18 | ||
Biosynth | MB167649-1 mg |
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose |
68567-47-5 | 1mg |
$219.45 | 2023-01-04 | ||
Biosynth | MB167649-10 mg |
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose |
68567-47-5 | 10mg |
$1,492.30 | 2023-01-04 |
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose Related Literature
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Additional information on 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose
2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose: A Comprehensive Overview
The compound with CAS No. 68567-47-5, known as 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose, is a unique sugar derivative that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its distinctive structure, which includes acetylamino groups at positions 2 and 4 of the galactose backbone. The absence of hydroxyl groups at positions 2, 4, and 6 (hence the term "trideoxy") further distinguishes it from other sugar derivatives. Its structure makes it a valuable molecule for various applications in drug design, glycochemistry, and biotechnology.
Recent studies have highlighted the potential of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose in the development of novel therapeutic agents. Researchers have explored its ability to serve as a building block for creating complex glycoconjugates, which are essential in the study of carbohydrate-protein interactions. The compound's acetylamino groups provide sites for further functionalization, enabling the creation of molecules with tailored biological activities. For instance, modifications to these groups have been shown to enhance the stability and bioavailability of drugs targeting glycan-related diseases.
In addition to its role in drug design, 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose has been utilized in the synthesis of advanced materials. Its unique structure allows for the formation of self-assembled monolayers and nanoparticles with specific surface properties. These materials have potential applications in drug delivery systems and biosensors. Recent advancements in click chemistry have further expanded its utility by enabling rapid and efficient coupling reactions with other biomolecules.
The synthesis of 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose involves a multi-step process that combines traditional sugar chemistry with modern catalytic methods. Key steps include the selective protection and deprotection of hydroxyl groups, as well as the introduction of acetylamine moieties at specific positions. Researchers have optimized these steps to achieve high yields and purity levels, making the compound more accessible for large-scale applications.
From a structural standpoint, 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose exhibits interesting conformational properties due to its rigid backbone and functional groups. Computational studies have revealed that these properties influence its interactions with proteins and enzymes. This understanding is crucial for designing molecules that can modulate enzymatic activity or inhibit protein-protein interactions—a promising avenue for developing new therapeutics.
Moreover, 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose has been employed as a model compound in glycobiology research. Its simplified structure allows researchers to study fundamental aspects of carbohydrate recognition without the complexity associated with natural polysaccharides. Insights gained from such studies have contributed to our understanding of how carbohydrates mediate cellular communication and immune responses.
In conclusion, CAS No. 68567-47-5, or 2,4-Bis(acetylamino)-2,4,6-trideoxy-D-galactose, stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in drug design
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